Cas no 82911-79-3 ((S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate)

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is a protected amino acid derivative widely used in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions while maintaining stability during acidic treatments. The 4-hydroxyphenyl side chain offers functional versatility for further modifications, making it valuable in designing bioactive peptides or pharmaceutical intermediates. Its methyl ester group enhances solubility in organic solvents, facilitating handling in solid-phase peptide synthesis (SPPS). The chiral purity (S-configuration) ensures consistency in stereoselective applications. This reagent is particularly useful in medicinal chemistry and biochemistry research, where controlled deprotection and side-chain reactivity are critical.
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate structure
82911-79-3 structure
Product Name:(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
CAS No:82911-79-3
MF:C25H23NO5
MW:417.453827142715
MDL:MFCD16037899
CID:708633
PubChem ID:10884245
Update Time:2025-05-25

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • Fmoc-Tyr-OMe
    • L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
    • methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
    • N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-tyrosine methyl ester
    • AKOS016014614
    • EN300-7401343
    • MFCD16037899
    • SCHEMBL7984402
    • (S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
    • DS-6847
    • methyl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoate
    • METHYL (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE
    • N-Fmoc-L-tyrosine methyl ester
    • 82911-79-3
    • CS-0040950
    • Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
    • N-fmoc-(l)-tyrosine methyl ester
    • MDL: MFCD16037899
    • Inchi: 1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)/t23-/m0/s1
    • InChI Key: NWIXWDJMIUGINH-QHCPKHFHSA-N
    • SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)OC)CC1C=CC(O)=CC=1

Computed Properties

  • Exact Mass: 417.15800
  • Monoisotopic Mass: 417.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Density: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 122-125 ºC
  • Solubility: Insuluble (2.4E-3 g/L) (25 ºC),
  • PSA: 84.86000
  • LogP: 4.40590

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Pricemore >>

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AB441067-1 g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, 95% (Fmoc-L-Tyr-OMe); .
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AB441067-5 g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, 95% (Fmoc-L-Tyr-OMe); .
82911-79-3 95%
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AB441067-10 g
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, 95% (Fmoc-L-Tyr-OMe); .
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(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water
1.2 Solvents: 1,4-Dioxane ;  rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities
Kurra, Yadagiri; et al, Bioconjugate Chemistry, 2014, 25(9), 1730-1738

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  10 °C; 15 min, 10 °C; 1 h, 10 °C → rt; 23 h, rt
Reference
Chemical Tagging with tert-Butyl and Trimethylsilyl Groups for Measuring Intermolecular Nuclear Overhauser Effects in a Large Protein-Ligand Complex
Jabar, Shereen; et al, Chemistry - A European Journal, 2017, 23(53), 13033-13036

Production Method 3

Reaction Conditions
1.1 Catalysts: Indium triflate ;  15 min, rt
Reference
In(III) triflate-catalyzed detritylation and glycosylation by solvent-free ball milling
Kumar, Vajinder; et al, Carbohydrate Research, 2014, 397, 18-26

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 0 °C
Reference
Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives
Rudolf, Jeffrey D.; et al, ACS Chemical Biology, 2013, 8(12), 2707-2714

Production Method 5

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Hexane ;  24 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  25 min, rt
Reference
3'-Modified oligonucleotides by reverse DNA synthesis
Claeboe, Christopher D.; et al, Nucleic Acids Research, 2003, 31(19), 5685-5691

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water
Reference
Simple and convenient synthesis of tert-butyl ethers of Fmoc-serine, Fmoc-threonine, and Fmoc-tyrosine
Adamson, J. Gordon; et al, Journal of Organic Chemistry, 1991, 56(10), 3447-9

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  overnight, rt
1.2 Reagents: Citric acid Solvents: Water ;  acidified, rt
Reference
Optically Pure, Structural, and Fluorescent Analogues of a Dimeric Y4 Receptor Agonist Derived by an Olefin Metathesis Approach
Liu, Mengjie; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6059-6069

Production Method 8

Reaction Conditions
Reference
A phosphotyrosine-imprinted polymer receptor for the recognition of tyrosine phosphorylated peptides
Emgenbroich, Marco; et al, Chemistry - A European Journal, 2008, 14(31), 9516-9529

Production Method 9

Reaction Conditions
1.1 Solvents: Methanol ;  3 h, 50 °C
Reference
A deprotection procedure using SO3H silica gel to remove non-silyl protecting groups
Karaki, Fumika ; et al, Synthetic Communications, 2019, 49(2), 212-220

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  25 min, rt
Reference
3'-Modified oligonucleotides by reverse DNA synthesis
Claeboe, Christopher D.; et al, Nucleic Acids Research, 2003, 31(19), 5685-5691

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 6 h, rt
Reference
tert-Butyldiphenylsilylethyl ("TBDPSE"): A practical protecting group for phenols
Gerstenberger, Brian S.; et al, Journal of Organic Chemistry, 2005, 70(4), 1467-1470

Production Method 12

Reaction Conditions
1.1 Solvents: Diethyl ether ;  30 min, rt
1.2 Solvents: Water ;  rt
Reference
Synthesis of chlorophyll-amino acid conjugates as models for modification of proteins with chromo/fluorophores
Tamiaki, Hitoshi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(4), 1421-1428

Production Method 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 56 h, rt
1.2 Reagents: Trifluoroacetic acid ;  2 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10
Reference
Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides
Benedetti, Anna Mary; et al, ChemBioChem, 2020, 21(7), 938-942

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, reflux
2.1 Reagents: Sodium carbonate Solvents: Water
2.2 Solvents: 1,4-Dioxane ;  rt; overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities
Kurra, Yadagiri; et al, Bioconjugate Chemistry, 2014, 25(9), 1730-1738

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Raw materials

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Preparation Products

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:82911-79-3)(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Order Number:A864324
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):160.0
Email:sales@amadischem.com

Additional information on (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Recent Advances in the Application of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS: 82911-79-3) in Chemical Biology and Pharmaceutical Research

The compound (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS: 82911-79-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, a derivative of tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, plays a crucial role in peptide synthesis and drug development. Its unique structural features, including the Fmoc group and the hydroxyphenyl moiety, make it a versatile building block for the synthesis of complex peptides and peptidomimetics. Recent studies have explored its applications in the development of novel therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and antimicrobial agents.

One of the key areas of research involving (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is its use in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a temporary protecting group for the amino terminus during SPPS, owing to its stability under basic conditions and ease of removal under mild conditions. Recent advancements have focused on optimizing the synthesis protocols to improve yield and purity, as well as exploring its compatibility with other protecting groups and coupling reagents. These developments have significantly enhanced the efficiency of peptide synthesis, enabling the production of longer and more complex peptides with high fidelity.

In addition to its role in peptide synthesis, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate has been investigated for its potential therapeutic applications. For instance, researchers have utilized this compound as a precursor for the synthesis of tyrosine kinase inhibitors, which are critical in the treatment of various cancers. The hydroxyphenyl group in the molecule serves as a key pharmacophore, enabling interactions with the active sites of tyrosine kinases. Recent studies have demonstrated the efficacy of derivatives of this compound in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models.

Another promising area of research involves the use of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate in the development of antimicrobial peptides (AMPs). AMPs are emerging as a potential solution to the growing problem of antibiotic resistance. The incorporation of this compound into AMP designs has been shown to enhance their stability and bioavailability, while maintaining their antimicrobial activity. Recent findings suggest that these modified AMPs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal toxicity to mammalian cells.

Furthermore, the compound has been explored in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). The hydroxyphenyl moiety is a key structural element in many compounds that target amyloid-beta (Aβ) aggregation, a hallmark of AD. Researchers have synthesized derivatives of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate that can inhibit Aβ aggregation and reduce neurotoxicity in vitro. These findings open new avenues for the development of small-molecule therapeutics for AD and other protein-misfolding diseases.

In conclusion, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS: 82911-79-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. Ongoing research is expected to further elucidate its potential and expand its utility in drug discovery and development. The compound's versatility and efficacy make it a promising candidate for future innovations in the field.

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Amadis Chemical Company Limited
(CAS:82911-79-3)(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
A864324
Purity:99%
Quantity:100g
Price ($):160.0
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